molecular formula C12H16O3 B12096534 Ethyl 2-ethoxy-5-methylbenzoate

Ethyl 2-ethoxy-5-methylbenzoate

Cat. No.: B12096534
M. Wt: 208.25 g/mol
InChI Key: IUAFDBKRHUNIKX-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-5-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from benzoic acid, characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-5-methylbenzoate can be synthesized through the esterification of 2-ethoxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction mixture is quenched with water and extracted into ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified via column chromatography using silica gel and a solvent system such as ethyl acetate in n-hexane .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield 2-ethoxy-5-methylbenzoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-ethoxy-5-methylbenzoic acid and ethanol.

    Reduction: 2-ethoxy-5-methylbenzyl alcohol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Ethyl 2-ethoxy-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-5-methylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the ethoxy and methyl substituents.

    Methyl 2-ethoxy-5-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-ethoxybenzoate: Similar ester structure but with the ethoxy group in a different position on the benzene ring.

Uniqueness

This compound is unique due to the specific positioning of the ethoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in organic synthesis and pharmaceuticals that may not be achievable with other similar compounds .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-ethoxy-5-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-14-11-7-6-9(3)8-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3

InChI Key

IUAFDBKRHUNIKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(=O)OCC

Origin of Product

United States

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